molecular formula C9H12ClNO B047933 2-Amino-3-(4-chlorophenyl)propan-1-ol CAS No. 35373-63-8

2-Amino-3-(4-chlorophenyl)propan-1-ol

Cat. No. B047933
M. Wt: 185.65 g/mol
InChI Key: RPHQMRWKOPBZQY-UHFFFAOYSA-N
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Patent
US07943605B2

Procedure details

Diisopropylethylamine (0.78 ml, 4.5 mmol, 2.25 eq) is added to a solution of 2-amino-3-(4-chlorophenyl)propan-1-ol a93 (0.37 g, 2 mmol, 1 eq) in dichloromethane (75 ml). The mixture is cooled (ice bath) and triphosgene a89 (0.30 g, 1 mmol, 0.5 eq) is added. The mixture is stirred overnight at room temperature, washed with water, with 0.1 N aqueous hydrochloric acid, dried over magnesium sulfate and concentrated in vacuo to give 0.47 g of 4-(4-chlorobenzyl)-1,3-oxazolidin-2-one a94 as a yellow oil. This oil is used in the next step without any further purification.
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[NH2:10][CH:11]([CH2:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[CH2:12][OH:13].Cl[C:23](Cl)([O:25]C(=O)OC(Cl)(Cl)Cl)Cl>ClCCl>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH:11]2[CH2:12][O:13][C:23](=[O:25])[NH:10]2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)CC1=CC=C(C=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
washed with water, with 0.1 N aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(CC2NC(OC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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